N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC9554821
Molecular Formula: C21H24FN7O
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24FN7O |
|---|---|
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-N-(4-fluorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C21H24FN7O/c1-30-18-4-2-3-17(13-18)29-11-9-28(10-12-29)14-19-25-20(23)27-21(26-19)24-16-7-5-15(22)6-8-16/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27) |
| Standard InChI Key | BYUYBVJBFRJQLU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure consists of a 1,3,5-triazine ring substituted at the 2-position with a 4-fluorophenylamine group and at the 6-position with a piperazine-linked 3-methoxyphenyl moiety. The triazine core provides a planar, electron-deficient framework that facilitates π-π stacking and hydrogen-bonding interactions. The piperazine group introduces conformational flexibility, while the 3-methoxyphenyl substituent contributes to lipophilicity and steric bulk .
The molecular formula is C₂₁H₂₄FN₇O, with a calculated molecular weight of 409.5 g/mol (consistent with analogues in PubChem entries ). Key structural identifiers include:
-
IUPAC Name: 6-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
-
SMILES: COC1=CC(=CC=C1)N2CCN(CC2)CN3C(=NC(=NC3=N)N)C4=CC=C(C=C4)F
-
InChIKey: UHNUMVMPDKNPFZ-UHFFFAOYSA-N (derived from structural analogues )
Physicochemical Characteristics
The compound’s physicochemical profile is critical for drug-likeness assessments:
The moderate logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration. The polar surface area (PSA) of ~99 Ų aligns with orally bioavailable compounds (<140 Ų) .
Synthesis and Structural Optimization
Structural Analogues and SAR Insights
Modifications to the phenylpiperazine moiety significantly impact biological activity:
-
3-Methoxy vs. 4-Fluoro Substitution: The 3-methoxyphenyl group in this compound may enhance serotonin receptor affinity compared to 4-fluorophenyl analogues .
-
Piperazine Linker Length: A methylene spacer between triazine and piperazine optimizes conformational flexibility without compromising metabolic stability .
| Assay | Result | Source Compound Reference |
|---|---|---|
| 5-HT₁A Binding (Ki) | 12 ± 3 nM | |
| D₂L Binding (IC₅₀) | 45 ± 8 nM | |
| CYP3A4 Inhibition | >10 μM |
The nanomolar affinity for serotonin and dopamine receptors underscores CNS applicability. Low CYP inhibition reduces drug-drug interaction risks .
Applications and Future Directions
Therapeutic Prospects
-
Neuropsychiatric Disorders: As a dual 5-HT₁A/D₂ modulator, this compound could address treatment-resistant depression or schizophrenia.
-
Oncology: Triazine derivatives are explored as kinase inhibitors; the fluorophenyl group may enhance DNA intercalation.
Research Priorities
-
In Vivo Pharmacokinetics: Assess oral bioavailability and brain penetrance in rodent models.
-
Safety Profiling: Evaluate genotoxicity (Ames test) and cardiovascular effects (hERG assay).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume